Structural Alignment with Potent Pyrrolidine-Benzenesulfonamide Carbonic Anhydrase Inhibitors
The target compound shares the pyrrolidine-benzenesulfonamide core with compound 3b from Poyraz et al. (2023), which demonstrated a Ki of 5.14 ± 0.61 nM against human carbonic anhydrase II (hCA II) [1]. While the target compound itself has not been directly assayed in the published literature, its structural congruence with the most potent CA inhibitors in this series positions it as a high-priority candidate for CA-focused screening campaigns. The 3,4-dimethoxyphenyl N-substituent may further modulate isoform selectivity, as electron-donating methoxy groups have been shown to influence CA binding kinetics in related sulfonamide series.
| Evidence Dimension | hCA II Inhibition Potency |
|---|---|
| Target Compound Data | Not directly tested; structurally analogous to potent CA inhibitors |
| Comparator Or Baseline | Compound 3b (Poyraz et al., 2023): hCA II Ki = 5.14 ± 0.61 nM |
| Quantified Difference | Not calculable — target compound data absent |
| Conditions | hCA II esterase activity assay (4-nitrophenyl acetate hydrolysis); compound 3b tested at 25°C |
Why This Matters
For researchers procuring compounds for CA inhibition screening, structural homology to a documented low-nanomolar inhibitor reduces the risk of selecting an inactive scaffold compared to uncharacterized pyrrolidine sulfonamides.
- [1] Poyraz, S., et al. Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. J. Biomol. Struct. Dyn. 2024, 42 (7), 3441–3458. DOI: 10.1080/07391102.2023.2214224. View Source
